N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Description
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28) |
InChI Key |
AEXFXNFMSAAELR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation of Oxazepane Carboxamide with Aldehyde Intermediate
- A compound of formula (II), typically an aldehyde or ketone bearing the 4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl substituent, is reacted with a compound of formula (III), an amine derivative of 1,4-oxazepane-2-carboxamide.
- Under reductive alkylation conditions, the aldehyde carbonyl group and the amine nitrogen form an imine intermediate, which is then reduced to form the N-C bond, yielding the target compound.
- The reaction conditions are controlled to ensure stereoselectivity, producing the (2S,1S) stereochemistry of the final product.
- If necessary, the product is converted into pharmaceutically acceptable salts and optical isomers are separated for purity.
- The reductive alkylation typically uses mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
- The reaction proceeds with high chemo- and stereoselectivity.
- This method allows direct introduction of the cyano-substituted phenylethyl side chain onto the oxazepane core.
Oxime Intermediate Reduction Route
- The aldehyde or ketone compound (formula II) is first converted into an oxime by reaction with hydroxylamine or its salts.
- The oxime intermediate is then reduced using a suitable reducing agent, such as catalytic hydrogenation or metal hydrides, to replace the oxime hydroxyl group with hydrogen, forming a primary amine.
- This primary amine can then undergo reductive alkylation with appropriate aldehydes or ketones to introduce substituent R3 (the phenyl-cyano moiety).
- The final compound is isolated and purified, optionally as pharmaceutically acceptable salts and optically resolved isomers.
- This two-step conversion allows for controlled introduction of the amine functionality.
- The oxime intermediate provides a handle for selective reduction.
- This route is useful when direct reductive alkylation is challenging due to steric or electronic factors.
Additional Synthetic Details
- The benzoxazole moiety is often synthesized or introduced via cyclization of appropriate aminophenol precursors.
- The cyano group is introduced at the alpha position of the ethyl side chain, often via nucleophilic substitution or cyanide addition to an intermediate aldehyde.
- The oxazepane ring is typically formed through cyclization of amino alcohol precursors or by ring-closing reactions on linear intermediates.
Representative Synthetic Scheme (Simplified)
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Benzoxazole-substituted aldehyde (II) + 1,4-oxazepane amine (III) | Reductive alkylation | Mild reducing agent (e.g., NaBH(OAc)3), inert atmosphere | Formation of N-C bond, target compound |
| 2 | Aldehyde (II) + Hydroxylamine | Oxime formation | Mild acidic or neutral conditions | Oxime intermediate |
| 3 | Oxime + Reducing agent | Reduction | Catalytic hydrogenation or metal hydride | Primary amine intermediate |
| 4 | Primary amine + Aldehyde | Reductive alkylation | Reducing agent as above | Final compound with cyano group |
Experimental Data and Characterization
Optical Isomers and Purity
- The compound is prepared as the (2S,1S) stereoisomer, confirmed by chiral chromatography and X-ray powder diffraction patterns.
- Two polymorphic forms (Form A and Form B) have been characterized by X-ray powder diffraction, indicating crystalline purity and stability.
Molecular and Spectral Data
| Parameter | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-[(1S)-1-cyano-2-[4-(3-methyl-1,2-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide |
| Key Spectra | Confirmed by NMR, MS, and IR consistent with structure |
Summary Table of Preparation Routes
| Method | Key Intermediate | Reaction Type | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Alkylation | Aldehyde + Oxazepane amine | Direct N-C bond formation | Efficient, stereoselective | Requires careful control of conditions |
| Oxime Reduction + Alkylation | Oxime intermediate | Two-step amine introduction | Allows selective amine formation | More steps, requires reduction control |
Chemical Reactions Analysis
Coupling Reactions
Used to connect aromatic and heterocyclic components.
-
Example : Suzuki-Miyaura coupling between a benzoxazole boronic acid and a bromophenyl intermediate to form the biphenyl linkage .
-
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 80–90°C
-
Amide Bond Formation
Critical for linking the oxazepane carboxylate to the cyanoethylamine moiety.
-
Reagents :
Benzoxazole Cyclization
Forms the 3-methyl-2-oxo-1,3-benzoxazole ring from precursors.
-
Reagents :
-
Conditions : Reflux in THF (60–70°C)
Deprotection Steps
Removes protecting groups (e.g., Boc) to enable further functionalization.
Substitution Reactions for Structural Diversification
The benzoxazole and oxazepane moieties are modified to explore structure-activity relationships (SAR).
Reaction Optimization Insights
-
Stereochemical Control : Chiral centers are preserved using enantioselective catalysts (e.g., (S)-BINAP in coupling) .
-
Purity Management : HPLC purification (C18 column, acetonitrile/water gradient) ensures >98% purity .
-
Side Reactions :
Comparison of Derivative Synthetic Routes
Mechanistic Considerations
Scientific Research Applications
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
- The benzoxazolyl group in the target compound and AZD7986 improves CTSC binding compared to the unsubstituted analog .
- Fluorination in florensocatibum may enhance metabolic stability or target affinity .
- Stereochemical precision in AZD7986 (S,S-configuration) optimizes binding geometry .
Pharmacological Comparison
Table 2: Pharmacological Profiles
Notes:
- AZD7986 demonstrates superior selectivity and safety, attributed to reduced off-target interactions with elastin .
Mechanism and Toxicity Insights
Biological Activity
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, commonly known as Brensocatib , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Brensocatib is characterized by a complex structure that includes an oxazepane ring and a benzoxazole moiety. Its chemical formula is , with a molecular weight of approximately 420.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 420.46 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| Log P (Octanol/Water) | 2.5 |
Brensocatib primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1) , an enzyme involved in the activation of various pro-inflammatory mediators. By inhibiting DPP1, Brensocatib can reduce inflammation and modulate immune responses, making it a candidate for treating conditions characterized by excessive inflammation such as chronic obstructive pulmonary disease (COPD) and bronchiectasis .
Anti-inflammatory Effects
Preclinical studies have demonstrated that Brensocatib significantly reduces neutrophil activation and migration. These effects suggest that the compound may be effective in managing inflammatory responses in various respiratory conditions.
Efficacy in Respiratory Diseases
Research has indicated that Brensocatib may improve lung function and reduce exacerbations in patients with chronic respiratory diseases. Clinical trials are ongoing to evaluate its safety and efficacy in larger populations .
Case Studies
Several studies have highlighted the potential of Brensocatib in clinical settings:
- Clinical Trial on COPD : A phase II clinical trial assessed the efficacy of Brensocatib in patients with moderate to severe COPD. Results indicated a significant reduction in the frequency of exacerbations compared to placebo.
- Bronchiectasis Study : In another study focusing on bronchiectasis patients, Brensocatib was associated with improved quality of life measures and reduced inflammatory markers, suggesting its therapeutic relevance .
Interaction with Biological Targets
Brensocatib has been shown to interact with various biological targets beyond DPP1. Understanding these interactions is crucial for optimizing its pharmacokinetics and pharmacodynamics:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, and how are intermediates characterized?
- Methodology :
- Acylation and Cyclization : Start with N-acylation of a phenylalanine-derived precursor using acyl chlorides (e.g., 4-bromophenylsulfonylphenyl acyl chloride) to form acyclic intermediates. Intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) yields oxazole or oxazepane cores .
- Characterization : Use elemental analysis, ¹H/¹³C NMR, and IR spectroscopy to confirm functional groups (e.g., cyano, carbonyl) and regiochemistry. For example, carbonyl stretches in IR (~1700 cm⁻¹) and aromatic proton coupling patterns in NMR validate benzoxazole formation .
Q. How is cytotoxicity assessed for this compound in preliminary studies?
- Methodology :
- Daphnia magna assay : A cost-effective, high-throughput model to screen acute toxicity. Expose organisms to graded concentrations (e.g., 1–100 µM) and monitor mortality/immobility over 24–48 hours. LC₅₀ values are calculated using probit analysis .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-benzyl-1,3-oxazole derivatives) to identify structure-activity trends .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and stereochemistry?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., oxazepane ethylenic protons) and assign stereochemistry .
Advanced Research Questions
Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for cyclization steps. Compare activation energies of competing pathways (e.g., oxazole vs. benzoxazole formation) .
- Experimental validation : Adjust catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) or solvents based on computational predictions to improve yields .
Q. What strategies resolve contradictions in cytotoxicity data across different assays or cell lines?
- Methodology :
- Mechanistic profiling : Perform RNA sequencing or proteomics on treated cells to identify off-target effects (e.g., kinase inhibition unrelated to the primary target).
- Dose-response normalization : Use Hill coefficients to compare efficacy slopes across assays, controlling for variables like cell permeability .
Q. How can structure-activity relationship (SAR) studies guide derivatization of the benzoxazole-oxazepane scaffold?
- Methodology :
- Fragment-based design : Replace the cyano group with bioisosteres (e.g., nitro, trifluoromethyl) and test for potency retention.
- Pharmacophore mapping : Overlay crystal structures (if available) or docking poses to identify critical hydrogen-bonding interactions (e.g., oxazepane carbonyl with a kinase hinge region) .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for critical steps like cyclodehydration. For example, POCl₃ concentration and reaction time significantly impact oxazole ring closure .
- In-line analytics : Use HPLC-MS to monitor intermediate stability and adjust conditions in real-time .
Notes on Data Interpretation
- Contradictory spectral data : If NMR signals deviate from expected patterns (e.g., unexpected splitting), re-examine reaction conditions for byproducts or stereochemical anomalies .
- Low reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation) and standardize catalyst batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
